![molecular formula C13H13ClN2 B1454388 [(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine CAS No. 1184195-76-3](/img/structure/B1454388.png)
[(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine
Overview
Description
The compound (4-Chlorophenyl)(pyridin-2-yl)methylamine
belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular weight of this compound is 219.66 g/mol .
Synthesis Analysis
The synthesis of pyridine compounds, such as(4-Chlorophenyl)(pyridin-2-yl)methylamine
, has been a subject of interest in many research studies . Pyrazoles, which are five-membered heterocycles, are particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . Molecular Structure Analysis
The molecular structure of(4-Chlorophenyl)(pyridin-2-yl)methylamine
is characterized by the presence of a pyridine nucleus, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The presence of the pyridine nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Chemical Reactions Analysis
Pyrazole and its derivatives, including(4-Chlorophenyl)(pyridin-2-yl)methylamine
, are known to possess almost all types of pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. A secondary amine: 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline was obtained from a stepwise reduction of an imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine with sodium borohydride . The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .
Synthesis Intermediates
Sec-amines, such as this compound, are crucial synthesis intermediates in various sectors including pharmaceutical , polymer , and agricultural . They can be made either by direct reductive amination of carbonyl compounds or via a stepwise reaction that starts with the synthesis of imines and then reduces them to amines .
Synthesis of N-(Pyridin-2-yl)imidates
A synthetic protocol has been reported for the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
Synthesis of N-heterocycles
A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
Anti-fibrotic Activity
Some compounds related to (4-Chlorophenyl)(pyridin-2-yl)methylamine have shown anti-fibrotic activity . Although the specific anti-fibrotic activity of (4-Chlorophenyl)(pyridin-2-yl)methylamine has not been reported, it could potentially be investigated given the structural similarities.
Second Harmonic Generation (SHG)
Although not directly related to (4-Chlorophenyl)(pyridin-2-yl)methylamine, a pyridine-based chalcone derivative with two electron donor groups substituted at the meta and ortho positions of the phenylene ring showed a rise in SHG efficiency . This suggests potential applications of pyridine-based compounds in nonlinear optics.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-pyridin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMPHXFFZJORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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